

Chemical properties and stability of 3-fluoro-N-phenylbenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-fluoro-N-phenylbenzamide

Cat. No.: B177053

[Get Quote](#)

An In-depth Technical Guide to **3-fluoro-N-phenylbenzamide**: Chemical Properties and Stability

Introduction

3-fluoro-N-phenylbenzamide is an aromatic amide that has garnered interest within chemical and pharmaceutical research. As a derivative of benzanilide, the introduction of a fluorine atom onto the benzoyl ring can significantly modify its physicochemical properties, including metabolic stability and binding affinity to biological targets. This document provides a comprehensive overview of the chemical properties, stability, and relevant experimental protocols for **3-fluoro-N-phenylbenzamide**, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-fluoro-N-phenylbenzamide** are summarized below. These parameters are crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₀ FNO	[1] [2] [3]
Molecular Weight	215.22 g/mol	[1] [2]
CAS Number	1629-09-0	[1] [2]
IUPAC Name	3-fluoro-N-phenylbenzamide	[1]
Appearance	White solid / Colorless crystals (inferred from analogs)	[4] [5]
Melting Point	No data available	
Boiling Point	257.3 °C at 760 mmHg	[3]
Density	1.247 g/cm ³	[3]
Solubility	Insoluble in water; Soluble in organic solvents like benzene, diethyl ether, and ethanol (inferred from N- phenylbenzamide). [5]	
LogP (Octanol/Water)	3.151	[3]
Topological Polar Surface Area (TPSA)	29.1 Å ²	[1] [2]
Vapor Pressure	0.0146 mmHg at 25°C	[3]

Stability and Reactivity

Chemical Stability: The compound is chemically stable under standard ambient conditions, such as room temperature.[\[6\]](#)

Reactivity and Conditions to Avoid:

- Heat and Ignition Sources:** Avoid heat, flames, and sparks.[\[3\]](#) The compound is combustible, and its vapors can form explosive mixtures with air upon intense heating.[\[6\]](#)

- Incompatible Materials: Avoid contact with strong oxidizing agents.[3][7]

Hazardous Decomposition Products: In the event of a fire or thermal decomposition, hazardous combustion gases may be produced, including:

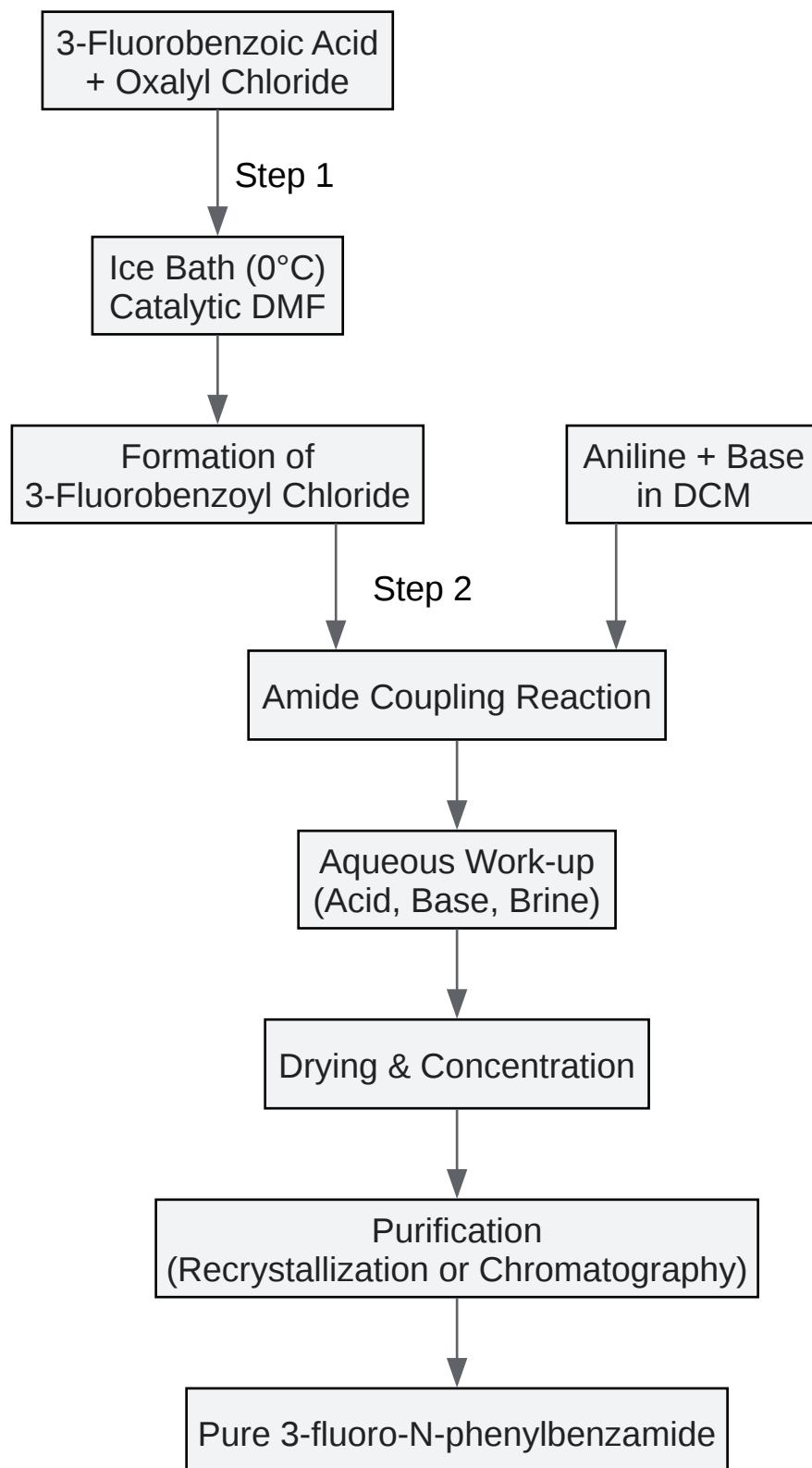
- Carbon monoxide (CO)[3]
- Nitrogen oxides (NOx)[3]
- Hydrogen fluoride (HF)[3]

Storage: For optimal stability, **3-fluoro-N-phenylbenzamide** should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[8] Recommended storage temperatures are between 2-8°C.[2] The storage area should be locked up or accessible only to authorized personnel.[6]

Experimental Protocols

Synthesis of 3-fluoro-N-phenylbenzamide

A common and reliable method for synthesizing N-aryl benzamides is the acylation of an amine with a benzoyl chloride. The following two-step protocol is adapted from standard procedures for similar compounds.[9]


Step 1: Synthesis of 3-fluorobenzoyl chloride

- In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzoic acid in an anhydrous solvent such as dichloromethane (DCM).
- Add a catalytic amount of N,N-dimethylformamide (DMF).
- Cool the mixture in an ice bath (0°C).
- Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) dropwise to the stirred solution. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours or until the reaction is complete, as monitored by TLC.

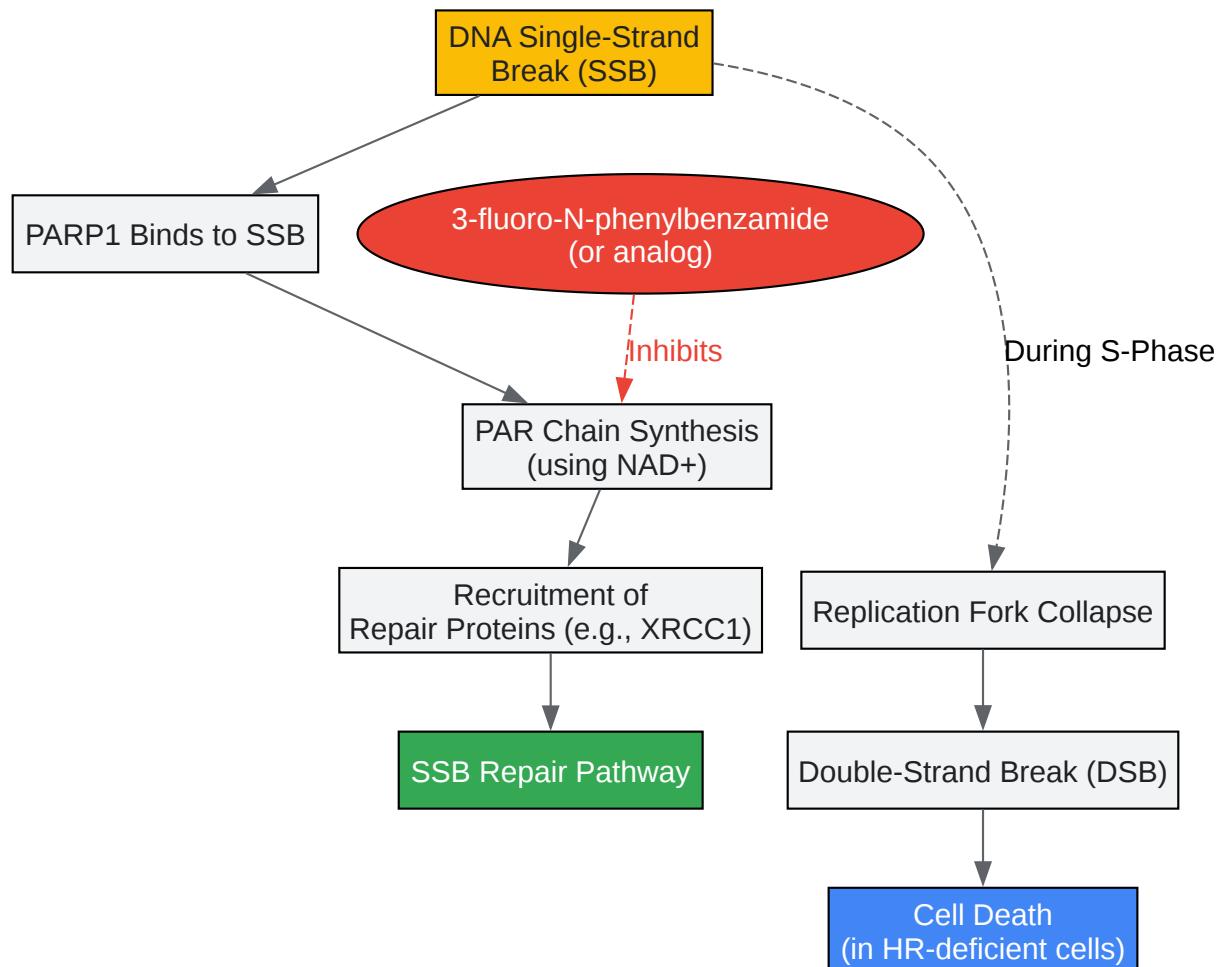
- Remove the solvent and excess reagent under reduced pressure to yield the crude 3-fluorobenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Coupling

- Dissolve aniline (1 equivalent) and a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), in anhydrous DCM in a separate flask.
- Cool the aniline solution in an ice bath.
- Slowly add a solution of the crude 3-fluorobenzoyl chloride (1 equivalent) in DCM to the stirred aniline solution.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours, monitoring for completion by TLC.
- Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude **3-fluoro-N-phenylbenzamide**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

[Click to download full resolution via product page](#)

General synthesis workflow for **3-fluoro-N-phenylbenzamide**.


Analytical Characterization

The identity and purity of synthesized **3-fluoro-N-phenylbenzamide** are typically confirmed using a combination of spectroscopic and chromatographic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H -NMR: To confirm the presence and integration of aromatic protons.
 - ^{13}C -NMR: To identify all unique carbon atoms in the molecule.[[1](#)]
 - ^{19}F -NMR: To confirm the presence and chemical environment of the fluorine atom.[[1](#)]
- Mass Spectrometry (MS):
 - Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-HRMS) are used to confirm the molecular weight and fragmentation pattern of the compound.[[1](#)][[4](#)]
- Infrared (IR) Spectroscopy:
 - To identify characteristic functional group vibrations, such as the N-H stretch (around 3300 cm^{-1}) and the C=O (amide I) stretch (around 1660 cm^{-1}).[[1](#)]
- High-Performance Liquid Chromatography (HPLC):
 - Used to determine the purity of the final compound, often with UV detection.[[4](#)]

Biological Context: Benzamides as PARP Inhibitors

Derivatives of benzamide are a well-established class of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks (SSBs). In cancer cells with defects in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs. These are converted to toxic double-strand breaks during replication, causing cell death via a mechanism known as synthetic lethality.[[10](#)] This makes the benzamide scaffold a key pharmacophore in oncology drug development.

[Click to download full resolution via product page](#)

PARP1 signaling in DNA repair and its inhibition by benzamides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-fluoro-N-phenylbenzamide | C13H10FNO | CID 242891 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Benzamide,3-fluoro-N-phenyl- | CAS#:1629-09-0 | Chemsoc [chemsoc.com]
- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-phenylbenzamide [chemister.ru]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Chemical properties and stability of 3-fluoro-N-phenylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177053#chemical-properties-and-stability-of-3-fluoro-n-phenylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com